3-bromo-N-(cyclohexylmethyl)benzamide

Catalog No.
S14487186
CAS No.
872212-39-0
M.F
C14H18BrNO
M. Wt
296.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-N-(cyclohexylmethyl)benzamide

CAS Number

872212-39-0

Product Name

3-bromo-N-(cyclohexylmethyl)benzamide

IUPAC Name

3-bromo-N-(cyclohexylmethyl)benzamide

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

InChI

InChI=1S/C14H18BrNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2,(H,16,17)

InChI Key

QMCHRNZNTUTCHF-UHFFFAOYSA-N

solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=CC(=CC=C2)Br

3-Bromo-N-(cyclohexylmethyl)benzamide is an organic compound characterized by its molecular formula C14H18BrNOC_{14}H_{18}BrNO and molecular weight of approximately 296.20 g/mol. It is a derivative of benzamide, distinguished by the presence of a bromine atom at the third position of the benzene ring and a cyclohexylmethyl group attached to the nitrogen atom of the amide group. This structure contributes to its unique chemical and physical properties, making it a compound of interest in various fields of research and application.

, including:

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
  • Reduction Reactions: The compound can be reduced to yield corresponding amine or alcohol derivatives.
  • Oxidation Reactions: Oxidation may lead to the formation of carboxylic acids or other oxidized products.
  • Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Reagents commonly used in these reactions include:

  • For nucleophilic substitution: sodium methoxide or potassium tert-butoxide.
  • For oxidation: potassium permanganate or chromium trioxide.
  • For reduction: lithium aluminum hydride or sodium borohydride.
  • For coupling reactions: palladium catalysts and organoboron reagents.

The synthesis of 3-bromo-N-(cyclohexylmethyl)benzamide typically involves:

  • Bromination: The initial step is the bromination of N-(cyclohexylmethyl)benzamide using bromine or N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane. This reaction is generally conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
  • Amidation: Another method involves the formation of an amide bond through the reaction of brominated benzoyl chloride with 4-{[(cyclohexylmethyl)amino]methyl}aniline under basic conditions.

Industrial Production Methods

In industrial settings, production methods would focus on optimizing these laboratory synthesis procedures for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed alongside purification methods like recrystallization or chromatography.

3-Bromo-N-(cyclohexylmethyl)benzamide has potential applications in medicinal chemistry, particularly in drug development due to its unique structural properties. It may serve as a lead compound for synthesizing new pharmaceuticals targeting specific biological pathways. Additionally, it could be useful in research related to structure-activity relationships in organic compounds .

Interaction studies involving 3-bromo-N-(cyclohexylmethyl)benzamide would likely focus on its binding affinity to various biological targets, including receptors and enzymes. Understanding these interactions is crucial for evaluating its potential therapeutic applications and predicting side effects. Such studies typically involve techniques like molecular docking simulations and biochemical assays to assess binding interactions .

Several compounds share structural similarities with 3-bromo-N-(cyclohexylmethyl)benzamide:

  • 3-Bromo-N-methylbenzamide
  • 3-Bromo-N,N-dimethylbenzamide
  • 3-Bromo-N-cyclohexylbenzamide

Uniqueness

The uniqueness of 3-bromo-N-(cyclohexylmethyl)benzamide lies in the cyclohexylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This characteristic may enhance its biological activity and influence its interactions with biological targets, making it a valuable compound for further study in medicinal chemistry.

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

295.05718 g/mol

Monoisotopic Mass

295.05718 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types